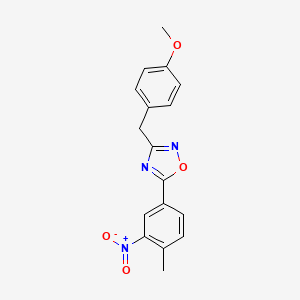

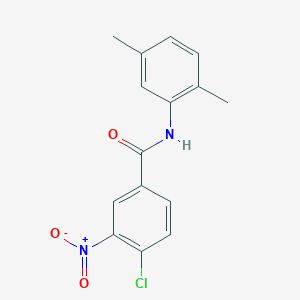

3-(4-methoxybenzyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-(4-methoxybenzyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole often involves multi-step reactions starting from readily available precursors. For instance, the synthesis of mesogenic homologous series bearing 1,3,4-oxadiazole ring structures with a nitro terminal group has been achieved through methods involving fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and elemental analysis to confirm the chemical structures (Abboud, Lafta, & Tomi, 2017).

Molecular Structure Analysis

The molecular and crystal structures of oxadiazole derivatives, including those with methoxybenzyl groups, reveal significant insights into their packing and interactions. Studies have shown that these molecules can exhibit V-shaped or nearly planar configurations affecting their solid-state arrangements through various intermolecular forces, such as hydrogen bonding and π-π stacking (Khan, Ibrar, & Simpson, 2014).

Chemical Reactions and Properties

Oxadiazole compounds undergo a range of chemical reactions, highlighting their reactivity and potential for functionalization. The introduction of nitroimidazole derivatives containing the oxadiazole scaffold, for example, demonstrates the versatility of these compounds in synthesizing molecules with significant biological activities (Li et al., 2012).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives are crucial for their application in various domains. Their liquid crystalline behavior, thermal stability, and mesomorphic properties can be significantly influenced by the structural elements, such as the length of the alkoxy chain and the presence of polar groups at the molecule's termini (Abboud, Lafta, & Tomi, 2017).

Wissenschaftliche Forschungsanwendungen

Mesogenic Materials Synthesis

3-(4-methoxybenzyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole and its derivatives have been synthesized and characterized for applications in mesogenic materials. A study found that derivatives with a 1,3,4-oxadiazole ring and nitro terminal group exhibited different liquid crystalline mesophases depending on the alkoxy terminal group length. Specifically, derivatives with alkoxy terminal groups of certain lengths exhibited nematic phases, while one with a longer alkoxy chain displayed a SmA phase. The presence of the nitro group and the alkoxy terminal chain's length significantly influenced the materials' liquid crystalline properties, highlighting the potential for designing specific mesophases for advanced applications (Abboud, Lafta, & Tomi, 2017).

Antibacterial Agents

Compounds derived from 1,3,4-oxadiazole structures have been synthesized for potential antibacterial applications. A study demonstrated that 2-amino-1,3,4-oxadiazole derivatives exhibited significant antibacterial activity against Salmonella typhi, with specific compounds showing notable efficacy. This suggests that 1,3,4-oxadiazole derivatives could serve as templates for developing new antibacterial agents, indicating the versatility of this chemical scaffold in medicinal chemistry (Salama, 2020).

Antimicrobial and Antitumor Agents

Another study focused on the synthesis of nitroimidazole derivatives containing the 1,3,4-oxadiazole scaffold, investigating their antimicrobial activities. The synthesized compounds showed strong antibacterial activities against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The compounds' effectiveness as FabH inhibitors, a key enzyme in fatty acid synthesis in bacteria, was highlighted, suggesting potential for the development of novel antibacterial drugs (Li et al., 2012).

Antidiabetic Activity

The synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides was undertaken to evaluate their antidiabetic activity through α-amylase inhibition assays. This research indicates the potential of 1,3,4-oxadiazole derivatives in managing diabetes, showcasing the broad applicability of these compounds in therapeutic interventions (Lalpara et al., 2021).

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-11-3-6-13(10-15(11)20(21)22)17-18-16(19-24-17)9-12-4-7-14(23-2)8-5-12/h3-8,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCJTPAIDWJUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxybenzyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)

![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)

![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)

![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)